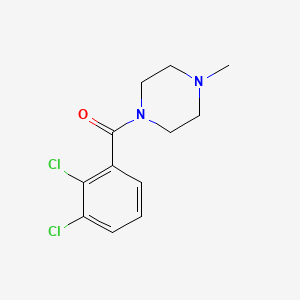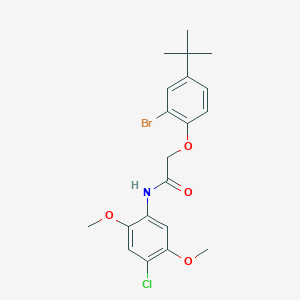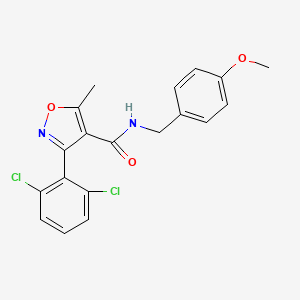![molecular formula C22H19Cl2FN2O4S B4619744 N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4619744.png)
N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C22H19Cl2FN2O4S and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.0426618 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis Poly(arylene ether sulphones) are synthesized using intermediates like 4-halogenophenylsulphonylphenols, which can be prepared by partial hydrolysis of dihalides or the reaction of halogenoarylsulphonyl chlorides with diaryl carbonates under specific conditions. These intermediates are crucial for introducing functional groups into aryl halides, serving as a foundation for the development of polymers with specific properties (Attwood et al., 1977).
Fluorinated Compounds Synthesis The preparation of fluorinated dienophiles and their reaction with dienes to produce fluorinated cycloadducts demonstrates the role of such compounds in synthesizing novel materials with specific functionalities. The manipulation of these fluorinated compounds paves the way for the development of materials with unique chemical and physical properties (Crowley et al., 1996).
Antipathogenic Activity New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, especially against bacteria known for their ability to grow in biofilms. These studies highlight the potential of these compounds in the development of new antimicrobial agents with specific target mechanisms (Limban et al., 2011).
Antiproliferative Agents The synthesis of sulfonamide derivatives has led to the identification of compounds with significant antiproliferative activity against various cancer cell lines. This work underscores the potential of these compounds in cancer research, particularly in the development of new therapeutic agents (Pawar et al., 2018).
Corrosion Inhibition The study of chalcone derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution provides insights into the mechanisms of corrosion prevention and the development of more effective corrosion inhibitors. This research is critical for extending the lifespan of metal components in various industrial applications (Lgaz et al., 2017).
Osteoclastogenesis Inhibition Research into the osteoclast inhibitory activity of specific compounds, such as PMSA, sheds light on potential therapeutic strategies for treating osteoporosis by reducing osteoclast activity and preventing bone loss (Cho et al., 2020).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2FN2O4S/c23-20-11-8-17(14-21(20)24)27(32(29,30)19-4-2-1-3-5-19)15-22(28)26-12-13-31-18-9-6-16(25)7-10-18/h1-11,14H,12-13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNVBQWEGDEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCOC2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4619672.png)
![N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4619673.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619675.png)

![1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4619700.png)



![4-ethoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4619718.png)



![6-cyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619750.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4619781.png)
